6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.
Scientific Research Applications
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is used in biological studies to understand its effects on cell cycle progression and apoptosis induction.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells. The molecular pathways involved include the inhibition of ATP binding to CDK2, which is essential for its kinase activity .
Comparison with Similar Compounds
6-benzyl-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including anticancer and antimicrobial properties.
Thiadiazoles: These compounds also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and its potent activity as a CDK2 inhibitor, making it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
879055-31-9 |
---|---|
Molecular Formula |
C15H17N5 |
Molecular Weight |
267.3 |
Purity |
95 |
Origin of Product |
United States |
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